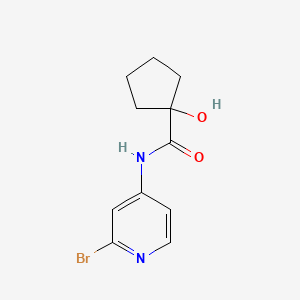
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloromethyl group, an ethyl group, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine typically involves the chloromethylation of a pyrimidine precursor. One common method is the reaction of 2-methylsulfanylpyrimidine with chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction efficiency and yield. This method allows for precise control of reaction conditions, leading to higher yields and better product quality compared to traditional batch processes .
化学反応の分析
Types of Reactions
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Derivatives with different nucleophiles replacing the chloromethyl group.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified pyrimidine derivatives.
科学的研究の応用
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced fluorescence.
作用機序
The mechanism of action of 5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-chloromethyl-2-methoxy-benzaldehyde: Used in polymerization reactions and has similar chloromethyl functionality.
2-chloro-4-(trifluoromethyl)pyrimidine: Shares the pyrimidine core and has applications in medicinal chemistry.
5-chloromethylfurfural: A furan derivative with chloromethyl functionality, used in the synthesis of biofuels and polymers.
Uniqueness
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the ethyl and methylsulfanyl groups provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
特性
分子式 |
C8H12ClN3S |
|---|---|
分子量 |
217.72 g/mol |
IUPAC名 |
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3S/c1-3-10-7-6(4-9)5-11-8(12-7)13-2/h5H,3-4H2,1-2H3,(H,10,11,12) |
InChIキー |
HLMRFMZVINJWKI-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC=C1CCl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)
![4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine](/img/structure/B13871588.png)
![N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)

![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)







